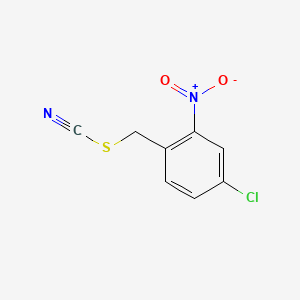
Thiocyanic acid, 4-chloro-2-nitrobenzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyanic acid, 4-chloro-2-nitrobenzyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a thiocyanate group attached to a benzyl ester, which is further substituted with a chlorine atom and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiocyanic acid, 4-chloro-2-nitrobenzyl ester typically involves the reaction of 4-chloro-2-nitrobenzyl alcohol with thiocyanic acid. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Thiocyanic acid, 4-chloro-2-nitrobenzyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzyl esters.
Aplicaciones Científicas De Investigación
Thiocyanic acid, 4-chloro-2-nitrobenzyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of thiocyanic acid, 4-chloro-2-nitrobenzyl ester involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thiocyanate group can act as a nucleophile. These interactions can lead to the formation of reactive intermediates that exert various effects on biological systems or chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- Thiocyanic acid, 2,4-dinitrophenyl ester
- 4-Nitrobenzyl thiocyanate
Comparison
Thiocyanic acid, 4-chloro-2-nitrobenzyl ester is unique due to the presence of both a chlorine atom and a nitro group on the benzyl ester. This combination of substituents imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the chlorine atom can influence the compound’s reactivity in substitution reactions, while the nitro group can affect its redox behavior.
Propiedades
Número CAS |
6803-36-7 |
|---|---|
Fórmula molecular |
C8H5ClN2O2S |
Peso molecular |
228.66 g/mol |
Nombre IUPAC |
(4-chloro-2-nitrophenyl)methyl thiocyanate |
InChI |
InChI=1S/C8H5ClN2O2S/c9-7-2-1-6(4-14-5-10)8(3-7)11(12)13/h1-3H,4H2 |
Clave InChI |
YEEKANGTDBHSKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


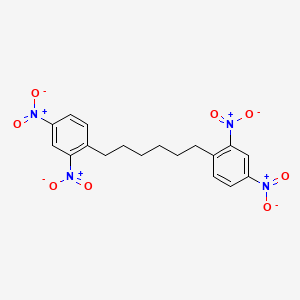

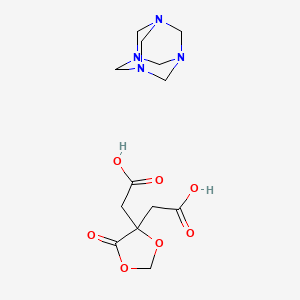
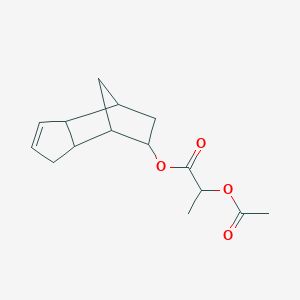
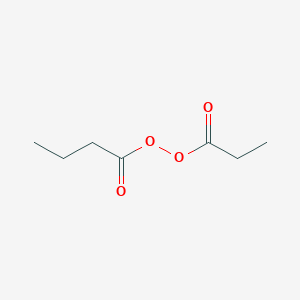

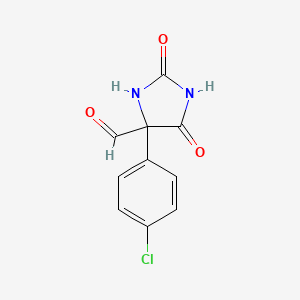
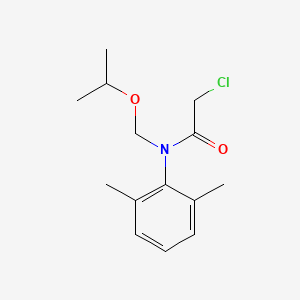
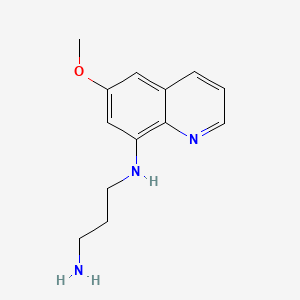
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
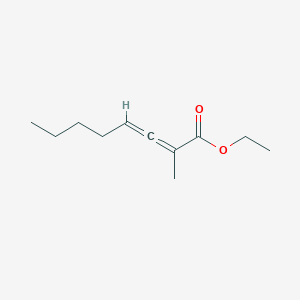
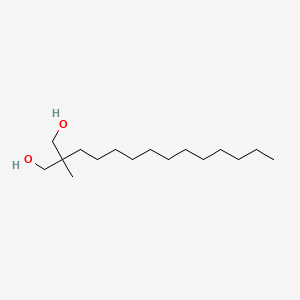
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
![5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14721648.png)
